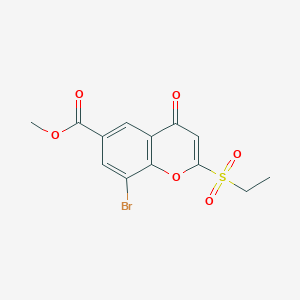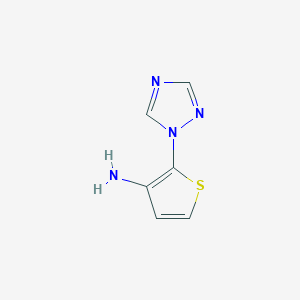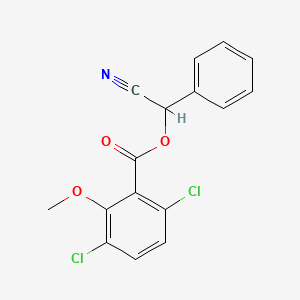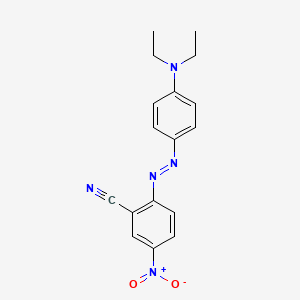![molecular formula C21H25FN6O4S B8554354 propan-2-yl 4-[4-(2-fluoro-4-methylsulfonylanilino)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate](/img/structure/B8554354.png)
propan-2-yl 4-[4-(2-fluoro-4-methylsulfonylanilino)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
propan-2-yl 4-[4-(2-fluoro-4-methylsulfonylanilino)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, a piperidine ring, and a methanesulfonyl-phenylamino group.
准备方法
The synthesis of propan-2-yl 4-[4-(2-fluoro-4-methylsulfonylanilino)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate involves multiple steps, including the formation of the pyrazolo[3,4-d]pyrimidine core and the subsequent attachment of the piperidine and methanesulfonyl-phenylamino groups. The synthetic route typically involves:
Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Attachment of the piperidine ring: This is achieved through nucleophilic substitution reactions.
Introduction of the methanesulfonyl-phenylamino group: This step involves the use of methanesulfonyl chloride and appropriate amines under basic conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
化学反应分析
propan-2-yl 4-[4-(2-fluoro-4-methylsulfonylanilino)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring and the methanesulfonyl-phenylamino group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
propan-2-yl 4-[4-(2-fluoro-4-methylsulfonylanilino)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of propan-2-yl 4-[4-(2-fluoro-4-methylsulfonylanilino)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
Similar compounds to propan-2-yl 4-[4-(2-fluoro-4-methylsulfonylanilino)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate include:
Phenylboronic acid: Known for its use in organic synthesis and as a building block for more complex molecules.
4-(Methanesulfonyl)phenylboronic acid: Used in various chemical reactions, including Suzuki cross-coupling reactions.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
属性
分子式 |
C21H25FN6O4S |
|---|---|
分子量 |
476.5 g/mol |
IUPAC 名称 |
propan-2-yl 4-[4-(2-fluoro-4-methylsulfonylanilino)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C21H25FN6O4S/c1-13(2)32-21(29)27-8-6-14(7-9-27)28-20-16(11-25-28)19(23-12-24-20)26-18-5-4-15(10-17(18)22)33(3,30)31/h4-5,10-14H,6-9H2,1-3H3,(H,23,24,26) |
InChI 键 |
HPDAYTVEKHPCRS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC(=O)N1CCC(CC1)N2C3=NC=NC(=C3C=N2)NC4=C(C=C(C=C4)S(=O)(=O)C)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl N-[(3S)-2-oxoazetidin-3-yl]carbamate](/img/structure/B8554283.png)
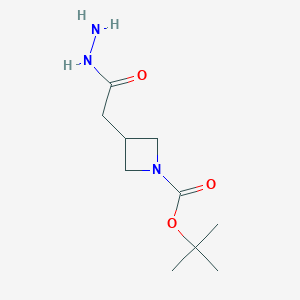
![TERT-BUTYL (2-(BENZO[D]THIAZOL-2-YLAMINO)ETHYL)CARBAMATE](/img/structure/B8554301.png)
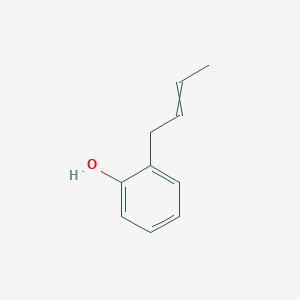
![1-amino-8-fluoro-5H-pyrido[4,3-b]indole-4-carboxamide](/img/structure/B8554318.png)
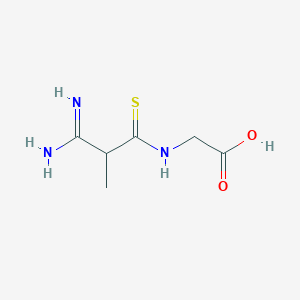
![5-{[4-(Dimethylamino)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B8554329.png)
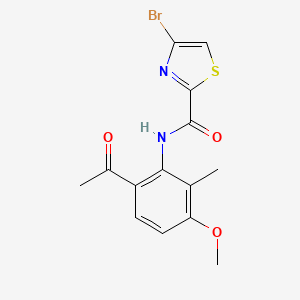
![N-[3-(1H-imidazol-1-yl)propyl]-2-nitroaniline](/img/structure/B8554340.png)
